Cas no 29106-51-2 (Procyanidol B4)

Procyanidin B4 is a naturally occurring dimeric proanthocyanidin, composed of two epicatechin units linked via a C4→C8 bond. It is commonly found in plant sources such as grapes, cocoa, and apples. This compound exhibits notable antioxidant properties, effectively scavenging free radicals and mitigating oxidative stress. Its bioactivity extends to potential anti-inflammatory and cardiovascular benefits, attributed to its ability to modulate cellular signaling pathways. Procyanidin B4 is also studied for its role in enhancing endothelial function and supporting collagen stability. With high purity and standardized formulations, it is suitable for research in nutraceuticals, pharmaceuticals, and cosmetic applications. Its structural specificity ensures reproducible results in scientific studies.
Procyanidol B4 structure
Procyanidol B4 structure
商品名:Procyanidol B4
CAS番号:29106-51-2
MF:C30H26O12
メガワット:578.5202
CID:269070

Procyanidol B4 化学的及び物理的性質

名前と識別子

    • [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'R,4S)-
    • AC1L3UVE
    • Ambap
    • amp
    • CHEBI:27589
    • CHEMBL447373
    • procyanidin B-4
    • Procyanidin B4
    • SureCN718738
    • Procyanidol B4
    • Catechin-(4alpha->8)-epicatechin
    • (2R,2'R,3S,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichroman]-3,3',5,5',7,7'-hexaol
    • 2OP8987K2X
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
    • (-)-procyanidin B4
    • Procyanidin B4, (-)-
    • LMPK12030004
    • ZB1882
    • Catechin-(4.alpha.-->8)epicatechi
    • インチ: 1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
    • InChIKey: XFZJEEAOWLFHDH-VUGKQVTMSA-N
    • ほほえんだ: O1C2=C([H])C(=C([H])C(=C2[C@@]([H])(C2=C(C([H])=C(C3C([H])([H])[C@]([H])([C@@]([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC2=3)O[H])O[H])O[H])[C@@]([H])([C@@]1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 578.14238
  • どういたいしつりょう: 578.14242626 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 12
  • 重原子数: 42
  • 回転可能化学結合数: 3
  • 複雑さ: 925
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 578.5
  • トポロジー分子極性表面積: 221
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • PSA: 220.76

Procyanidol B4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM285423-1g
(2R,2'R,3S,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichroman]-3,3',5,5',7,7'-hexaol
29106-51-2 95%
1g
$681 2022-06-11
ChemScence
CS-0027644-10mg
Procyanidol B4
29106-51-2 99.04%
10mg
$2000.0 2022-04-27
MedChemExpress
HY-107208-5mg
Procyanidol B4
29106-51-2 99.04%
5mg
¥4680 2024-07-20
ChemScence
CS-0027644-5mg
Procyanidol B4
29106-51-2 99.04%
5mg
$1250.0 2022-04-27
BAI LING WEI Technology Co., Ltd.
186386-20MG
Procyanidin B4, 98%, from Spatholobi caulis
29106-51-2 98%
20MG
¥ 1000 2022-04-26
MedChemExpress
HY-107208-10mg
Procyanidol B4
29106-51-2 99.04%
10mg
¥20000 2023-08-31
1PlusChem
1P00BDJG-1mg
Procyanidin B4
29106-51-2 ≥98%
1mg
$161.00 2024-05-06
1PlusChem
1P00BDJG-5mg
Procyanidin B4
29106-51-2 ≥98%
5mg
$642.00 2024-05-06
1PlusChem
1P00BDJG-10mg
Procyanidin B4
29106-51-2 ≥98%
10mg
$1183.00 2024-05-06
BAI LING WEI Technology Co., Ltd.
A01186386-20mg
Procyanidol B4
29106-51-2 98%
20mg
¥1000 2023-11-24

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